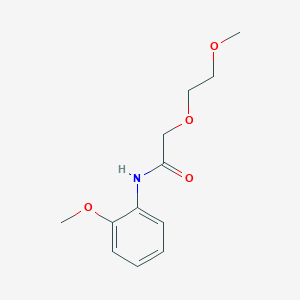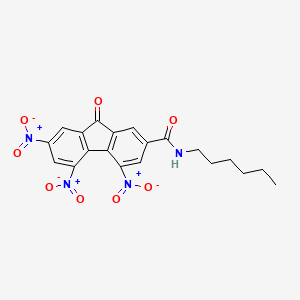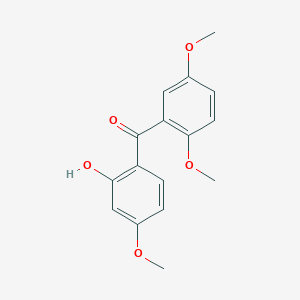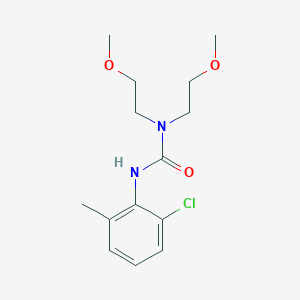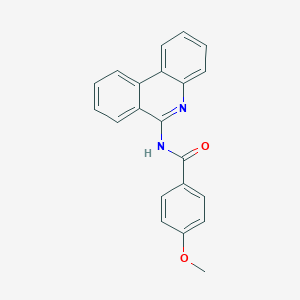![molecular formula C13H18N4O2 B14517032 {4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone CAS No. 62646-25-7](/img/structure/B14517032.png)
{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone is a complex organic compound characterized by its unique structure, which includes a triazene group and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone typically involves the reaction of 4-aminobenzophenone with 3,3-dimethyl-1-triazene under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to isolate the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
化学反応の分析
Types of Reactions
{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazene group is replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of {4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazene group can undergo metabolic activation, leading to the formation of reactive intermediates that can covalently modify target proteins. This modification can result in the inhibition of enzyme activity or the disruption of cellular signaling pathways, ultimately leading to the desired therapeutic effect.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features, used as a solvent and intermediate in organic synthesis.
Antimony(III) fluoride: A compound with comparable reactivity, used in various industrial applications.
Uniqueness
{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone stands out due to its unique combination of a triazene group and a morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over other similar compounds in terms of reactivity and versatility.
特性
CAS番号 |
62646-25-7 |
|---|---|
分子式 |
C13H18N4O2 |
分子量 |
262.31 g/mol |
IUPAC名 |
[4-(dimethylaminodiazenyl)phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C13H18N4O2/c1-16(2)15-14-12-5-3-11(4-6-12)13(18)17-7-9-19-10-8-17/h3-6H,7-10H2,1-2H3 |
InChIキー |
RLEAHIDMQHOEAT-UHFFFAOYSA-N |
正規SMILES |
CN(C)N=NC1=CC=C(C=C1)C(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



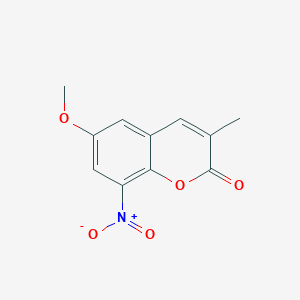
![N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14516961.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene](/img/structure/B14516971.png)
![1,4-Dioxaspiro[4.5]decane-6-propanol](/img/structure/B14516974.png)
![[2-(4-Methylbenzoyl)-3,6-diphenylphenyl]-(4-methylphenyl)methanone](/img/structure/B14516975.png)

![4-[2-(4-Nonylphenyl)ethenyl]benzonitrile](/img/structure/B14516993.png)
